Isoprenaline hydrochloride

Catalog No.
S530954
CAS No.
51-30-9
M.F
C11H17NO3.ClH
C11H18ClNO3
M. Wt
247.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoprenaline hydrochloride

CAS Number

51-30-9

Product Name

Isoprenaline hydrochloride

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride

Molecular Formula

C11H17NO3.ClH
C11H18ClNO3

Molecular Weight

247.72 g/mol

InChI

InChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H

InChI Key

IROWCYIEJAOFOW-UHFFFAOYSA-N

SMILES

Array

solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Soluble (NTP, 1992)

Synonyms

4-(1-Hydroxy-2-((1-methylethyl)amino)ethyl)-1,2-benzenediol, Euspiran, Hydrochloride, Isoproterenol, Isadrin, Isadrine, Isoprenaline, Isopropyl Noradrenaline, Isopropylarterenol, Isopropylnoradrenaline, Isopropylnorepinephrine, Isoproterenol, Isoproterenol Hydrochloride, Isoproterenol Sulfate, Isuprel, Izadrin, Noradrenaline, Isopropyl, Norisodrine, Novodrin, Sulfate, Isoproterenol

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl

The exact mass of the compound Isoproterenol hydrochloride is 247.0975 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (ntp, 1992)>37.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757079. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Catecholamines. It belongs to the ontological category of catechols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Isoprenaline hydrochloride (CAS: 51-30-9) is a synthetic sympathomimetic amine and a potent, non-selective $\beta$-adrenergic agonist. Unlike endogenous catecholamines, it exhibits virtually no affinity for $\alpha$-adrenergic receptors, making it the definitive reference standard for isolating $\beta_1$ and $\beta_2$ receptor-mediated responses [1]. In laboratory and industrial procurement, the hydrochloride salt is selected for its aqueous solubility (50 mg/mL at 25°C) and its direct compatibility with standard physiological buffers . Its resistance to monoamine oxidase (MAO) degradation further distinguishes it from natural analogs, providing a sustained duration of action in both in vitro assays and in vivo models[2].

Substituting isoprenaline hydrochloride with endogenous catecholamines like epinephrine or norepinephrine introduces confounding $\alpha$-adrenergic activity, such as unwanted vasoconstriction, which invalidates pure $\beta$-receptor functional assays and cardiac output measurements[1]. Furthermore, substituting with selective agonists (e.g., dobutamine or terbutaline) fails to provide the pan-$\beta$ activation required for standardized cardiac hypertrophy induction protocols [2]. From a formulation and handling perspective, substituting the hydrochloride salt with isoprenaline sulfate requires strict stoichiometric recalculations (1 mg HCl equates to 1.125 mg sulfate) and alters the counterion profile, which changes solubility dynamics when formulating in chloride-rich physiological saline (0.9% NaCl) [3].

Maximal $\beta_2$-Receptor Activation Efficacy

In functional assays measuring $\beta_2$-adrenergic receptor activation via FRET sensors, isoprenaline hydrochloride serves as the benchmark full agonist. While isoprenaline achieves 100% maximal signal activation, the endogenous ligand norepinephrine only reaches 58 ± 2.6% of this maximal response, and the synthetic partial agonist terbutaline achieves only 21 ± 0.5% [1]. This demonstrates that isoprenaline is required to achieve complete receptor saturation and conformational change.

Evidence DimensionMaximal $\beta_2$ receptor FRET signal activation
Target Compound Data100% (Benchmark maximum)
Comparator Or BaselineNorepinephrine (58%) / Terbutaline (21%)
Quantified Difference42% to 79% higher maximal activation signal than comparators
ConditionsIntact HEK293 cells expressing $\beta_2$AR FRET sensors

Procuring isoprenaline hydrochloride is essential for researchers needing a true full agonist to establish the 100% baseline in GPCR screening and antagonist evaluation.

Reproducible Induction of Cardiac Hypertrophy

Isoprenaline hydrochloride is the standard agent for non-surgical induction of cardiac hypertrophy. Daily intraperitoneal administration of 5.0 mg/kg isoprenaline hydrochloride in Wistar rats significantly increases the heart weight-to-body weight (HW/BW) ratio from a baseline of 2.44 ± 0.11 to 3.35 ± 0.10, representing a 37% increase, alongside a 33% increase in left ventricular mass [1]. This chemical induction model avoids the high variability and mortality associated with surgical left anterior descending (LAD) artery ligation.

Evidence DimensionHeart weight-to-body weight (HW/BW) ratio
Target Compound Data3.35 ± 0.10
Comparator Or BaselineSaline control (2.44 ± 0.11)
Quantified Difference37% increase in HW/BW ratio
ConditionsWistar rats, 5.0 mg/kg/day IP injection

For preclinical CROs and cardiovascular labs, procuring this specific compound ensures a highly reproducible, low-mortality model for testing heart failure therapeutics.

Salt-Specific Dosing and Aqueous Formulation Compatibility

When formulating infusion or injection solutions, the choice of salt dictates dosing stoichiometry and buffer compatibility. Isoprenaline hydrochloride is highly soluble in water (50 mg/mL at 25°C) and is directly compatible with 0.9% Sodium Chloride solutions. In contrast, substituting with the sulfate salt requires a mass adjustment, as 1.125 mg of isoprenaline sulfate is required to equal the active base equivalent of 1.0 mg of isoprenaline hydrochloride[1]. Using the hydrochloride salt simplifies formulation in standard chloride-based physiological media.

Evidence DimensionMass required for equivalent active base dosing
Target Compound Data1.0 mg Isoprenaline HCl
Comparator Or Baseline1.125 mg Isoprenaline sulfate
Quantified Difference12.5% mass variance between salt forms
ConditionsStandard laboratory formulation and IV preparation

Procuring the hydrochloride salt prevents dosing miscalculations and ensures reliable solubility when preparing physiological saline-based assays.

Metabolic Stability Against Monoamine Oxidase (MAO)

Unlike endogenous catecholamines, isoprenaline hydrochloride is a poor substrate for monoamine oxidase (MAO) and is not subjected to rapid neuronal reuptake by sympathetic neurons [1]. While epinephrine and norepinephrine are rapidly degraded by MAO, isoprenaline's resistance to this pathway results in a more sustained duration of action in isolated tissue preparations, eliminating the need to co-administer MAO inhibitors during prolonged $\beta$-adrenergic stimulation experiments [2].

Evidence DimensionSusceptibility to MAO degradation and neuronal reuptake
Target Compound DataPoor MAO substrate (metabolically resistant)
Comparator Or BaselineEpinephrine / Norepinephrine (rapid MAO degradation)
Quantified DifferenceSignificantly prolonged half-life in isolated tissue baths without MAO inhibitors
ConditionsIn vitro sympathetic neuron and metabolic assays

Selecting this compound allows researchers to conduct prolonged receptor activation studies without the confounding effects of rapid enzymatic degradation or the need for additional enzyme inhibitors.

Non-Surgical Cardiac Hypertrophy and Heart Failure Modeling

Due to its reliable induction of increased left ventricular mass (37% HW/BW increase at 5.0 mg/kg/day), isoprenaline hydrochloride is the standard procurement choice for establishing in vivo models of cardiac hypertrophy and Takotsubo-like cardiomyopathy. It replaces highly variable surgical methods (like LAD ligation) with a standardized, reproducible chemical protocol[1].

Reference Standard for GPCR Screening Assays

As a pure $\beta$-adrenergic agonist that achieves 100% maximal FRET signal activation, this compound is the indispensable positive control for screening novel $\beta$-blockers or profiling partial agonists. It provides the essential baseline that endogenous ligands like norepinephrine (which only achieve ~58% activation) cannot supply [2].

Formulation of Specialized Cardiovascular Infusion Media

For laboratories and manufacturers preparing physiological test solutions, the hydrochloride salt is a highly practical choice. Its aqueous solubility (50 mg/mL) and direct compatibility with 0.9% NaCl solutions facilitate formulation workflows and prevent the stoichiometric dosing errors associated with the sulfate salt.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Isoproterenol hydrochloride is an odorless white crystalline powder. Slightly bitter taste. Aqueous solutions turn brownish-pink upon prolonged exposure to air. (NTP, 1992)

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

247.0975211 Da

Monoisotopic Mass

247.0975211 Da

Heavy Atom Count

16

Appearance

Solid powder

Melting Point

338 to 340 °F (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DIA2A74855

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Isoproterenol Hydrochloride is the hydrochloride salt form of isoproterenol, a synthetic catechol compound and potent beta adrenergic agonist with peripheral vasodilator, bronchodilator, and cardiac stimulating properties. Isoproterenol exerts its effect on the beta-1 adrenergic receptors in the myocardium, thereby increasing heart rate and cardiac output. In addition, isoproterenol acts on beta-2 adrenergic receptors in bronchiolar and vascular smooth muscle, thereby causing smooth muscle relaxation.

MeSH Pharmacological Classification

Adrenergic beta-Agonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]

Pictograms

Irritant

Irritant

Other CAS

51-30-9
949-36-0

Wikipedia

Isoproterenol hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Zong J, Li FF, Liang K, Dai R, Zhang H, Yan L, Liu JL, Xu LH, Qian WH. Nuclear Localization Leucine-Rich-Repeat Protein 1 Deficiency Protects Against Cardiac Hypertrophy by Pressure Overload. Cell Physiol Biochem. 2018 Jul 12;48(1):75-86. doi: 10.1159/000491664. [Epub ahead of print] PubMed PMID: 30001530.
2: Grimm FA, Blanchette A, House JS, Ferguson K, Hsieh NH, Dalaijamts C, Wright AA, Anson B, Wright FA, Chiu WA, Rusyn I. A human population-based organotypic in vitro model for cardiotoxicity screening. ALTEX. 2018 Jul 8. doi: 10.14573/altex.1805301. [Epub ahead of print] PubMed PMID: 29999168.
3: Meng Y, Du Z, Li Y, Wang L, Gao P, Gao X, Li C, Zhao M, Jiang Y, Tu P, Guo X. Integration of Metabolomics With Pharmacodynamics to Elucidate the Anti-myocardial Ischemia Effects of Combination of Notoginseng Total Saponins and Safflower Total Flavonoids. Front Pharmacol. 2018 Jun 25;9:667. doi: 10.3389/fphar.2018.00667. eCollection 2018. PubMed PMID: 29988484; PubMed Central PMCID: PMC6026671.
4: Chang SC, Ren S, Rau CD, Wang JJ. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation. Methods Mol Biol. 2018;1816:207-220. doi: 10.1007/978-1-4939-8597-5_16. PubMed PMID: 29987822.
5: Sun S, Li T, Jin L, Piao ZH, Liu B, Ryu Y, Choi SY, Kim GR, Jeong JE, Wi AJ, Lee SJ, Kee HJ, Jeong MH. Dendropanax morbifera Prevents Cardiomyocyte Hypertrophy by Inhibiting the Sp1/GATA4 Pathway. Am J Chin Med. 2018 Jul 9:1-24. doi: 10.1142/S0192415X18500532. [Epub ahead of print] PubMed PMID: 29986596.
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7: Chung JH, Martin BL, Canan BD, Elnakish MT, Milani-Nejad N, Saad NS, Repas SJ, Schultz JEJ, Murray JD, Slabaugh JL, Gearinger RL, Conkle J, Karaze T, Rastogi N, Chen MP, Crecelius W, Peczkowski KK, Ziolo MT, Fedorov VV, Kilic A, Whitson BA, Higgins RSD, Smith SA, Mohler PJ, Binkley PF, Janssen PML. Etiology-dependent impairment of relaxation kinetics in right ventricular end-stage failing human myocardium. J Mol Cell Cardiol. 2018 Jul 5. pii: S0022-2828(18)30399-7. doi: 10.1016/j.yjmcc.2018.07.005. [Epub ahead of print] PubMed PMID: 29981798.
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9: Bin-Jaliah I, Hussein AM, Sakr HF, Eid EA. Effects of low dose of aliskiren on isoproterenol-induced acute myocardial infarction in rats. Physiol Int. 2018 Jun 1;105(2):127-144. doi: 10.1556/2060.105.2018.2.11. PubMed PMID: 29975120.
10: Yuan YH, Zheng XM, He XH, Liu LP, Xu W, Xia XH, Luo JH, Lyu M, Zhu QL, Wang S, Wu S. [Establishment of cardiac remodeling model in FVB/N mice by intraperitoneal injection of isoproterenol]. Zhongguo Dang Dai Er Ke Za Zhi. 2018 Jun;20(6):508-513. Chinese. PubMed PMID: 29972128.
11: Brodie OT, Michowitz Y, Belhassen B. Pharmacological Therapy in Brugada Syndrome. Arrhythm Electrophysiol Rev. 2018 Jun;7(2):135-142. doi: 10.15420/aer.2018.21.2. Review. PubMed PMID: 29967687; PubMed Central PMCID: PMC6020192.
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14: Guo Z, Sahu BS, He R, Finan B, Cero C, Verardi R, Razzoli M, Veglia G, Di Marchi RD, Miles JM, Bartolomucci A. Clearance kinetics of the VGF-derived neuropeptide TLQP-21. Neuropeptides. 2018 Jun 19. pii: S0143-4179(18)30077-5. doi: 10.1016/j.npep.2018.06.003. [Epub ahead of print] PubMed PMID: 29958697.
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16: Otsubo T, Tsuchiya T, Yamaguchi T, Takahashi N. Left atrial low-voltage zone ablation of persistent atrial fibrillation in a patient with myotonic dystrophy: A case report. J Arrhythm. 2018 Apr 20;34(3):302-304. doi: 10.1002/joa3.12059. eCollection 2018 Jun. PubMed PMID: 29951149; PubMed Central PMCID: PMC6009765.
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18: Park S, Ranjbarvazirj S, Lay FD, Zhao P, Miller MJ, Dhaliwal JS, Huertas-Vazquez A, Wu X, Qiao R, Soffer JM, Mikkola HKA, Lusis AJ, Ardehali R. Genetic Regulation of Fibroblast Activation and Proliferation in Cardiac Fibrosis. Circulation. 2018 Jun 27. pii: CIRCULATIONAHA.118.035420. doi: 10.1161/CIRCULATIONAHA.118.035420. [Epub ahead of print] PubMed PMID: 29950403.
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